molecular formula C10H10F3N B2839228 2-[1-(Trifluoromethyl)cyclopropyl]aniline CAS No. 1936460-03-5

2-[1-(Trifluoromethyl)cyclopropyl]aniline

Cat. No.: B2839228
CAS No.: 1936460-03-5
M. Wt: 201.192
InChI Key: SOMMUDVHTHGWPS-UHFFFAOYSA-N
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Description

2-[1-(Trifluoromethyl)cyclopropyl]aniline ( 1936460-03-5 ) is a high-value chemical building block with the molecular formula C10H10F3N and a molecular weight of 201.19 g/mol . This compound features a unique aniline group situated ortho to a 1-(trifluoromethyl)cyclopropyl moiety, a structure designed for sophisticated applications in drug discovery and development. The incorporation of the trifluoromethyl (CF3) group is a established strategy in modern medicinal chemistry . This functional group can significantly influence a compound's properties, enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets . The cyclopropyl ring adds steric constraint, which can help lock molecular conformations and improve selectivity. As part of the aniline family, this compound serves as a versatile synthon for synthesizing various heterocycles and complex molecules , including potential pharmaceutical candidates. Its properties make it particularly relevant for research into enzyme inhibition and receptor modulation . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(trifluoromethyl)cyclopropyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9(5-6-9)7-3-1-2-4-8(7)14/h1-4H,5-6,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMMUDVHTHGWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936460-03-5
Record name 2-[1-(trifluoromethyl)cyclopropyl]aniline
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Advanced Synthetic Strategies for 2 1 Trifluoromethyl Cyclopropyl Aniline and Analogous Structures

Stereoselective and Enantioselective Synthesis Protocols

Achieving precise control over the three-dimensional arrangement of atoms is a critical challenge in the synthesis of complex molecules. For trifluoromethylated cyclopropylamines, stereocontrol is paramount as different stereoisomers can exhibit vastly different biological activities.

Copper-Catalyzed Cyclopropanation Methodologies Enabling Stereocontrol

Copper-catalyzed reactions are a cornerstone of modern organic synthesis, particularly for the formation of cyclopropane (B1198618) rings. These methods often involve the reaction of an alkene with a diazo compound in the presence of a copper catalyst.

A significant advancement in this area is the copper-catalyzed enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane. This approach, utilizing a copper(I)-bisoxazoline complex, allows for the preparation of 2-substituted-3-(trifluoromethyl)cyclopropylboronates with high levels of stereocontrol. quora.com The resulting cyclopropylboronates are versatile synthetic intermediates; the carbon-boron bond can be readily transformed into a variety of functional groups, providing a pathway to enantioenriched 2-aryl-3-(trifluoromethyl)cyclopropylamines, which are important scaffolds in medicinal chemistry. acs.orgnih.gov

Optimization of reaction conditions has shown that the choice of ligand and solvent is crucial for achieving high conversion, diastereoselectivity, and enantioselectivity. For instance, using a tBuBOX ligand with a [Cu(NCMe)₄]PF₆ catalyst precursor can yield high levels of stereocontrol (e.g., 94:6 dr, 95:5 er).

Table 1: Optimization of Copper-Catalyzed Enantioselective Cyclopropanation

Entry Catalyst (mol %) Ligand Solvent Time (h) Conversion (%) dr er
1 [Cu(NCMe)₄]PF₆ (5) tBuBOX DCE 2 Incomplete - -
2 [Cu(NCMe)₄]PF₆ (5) tBuBOX DCE 6 69 94:6 95:5
3 [Cu(NCMe)₄]PF₆ (5) PhBOX DCE 6 Lower Lower Lower

Data synthesized from multiple sources for illustrative purposes.

Asymmetric Cyclopropanation Approaches Using Chiral Catalysts

The development of chiral catalysts has been instrumental in the advancement of asymmetric synthesis. For the preparation of trifluoromethyl-substituted cyclopropanes, chiral rhodium and biocatalysts have proven to be particularly effective.

Dirhodium complexes derived from chiral ligands, such as adamantylglycine, have been successfully employed in the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes. acs.orgresearchgate.netmdpi.com These reactions can achieve high diastereoselectivity (>94%) and excellent enantioselectivity (88->98%). acs.orgresearchgate.net The catalyst Rh₂(S-PTAD)₄ has been identified as being highly effective, providing cyclopropanes in up to 98% enantiomeric excess. researchgate.net This methodology is particularly effective for styrene (B11656) derivatives. researchgate.net

Table 2: Enantioselective Cyclopropanation using Chiral Rhodium Catalysts

Alkene Substrate Catalyst Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
Styrene Rh₂(R-PTAD)₄ >94:6 90%
4-Methylstyrene Rh₂(R-PTAD)₄ >94:6 92%

Data synthesized from multiple sources for illustrative purposes. researchgate.netmdpi.com

In addition to metal-based catalysts, biocatalysts have emerged as powerful tools for asymmetric synthesis. Engineered myoglobin (B1173299) catalysts have been used for the highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes. researchgate.net These biocatalytic systems operate via the transfer of a trifluoromethylcarbene to an olefin, affording trans-1-trifluoromethyl-2-arylcyclopropanes in high yields (61–99%) and with outstanding stereoselectivity (97–99.9% de and ee). researchgate.net A key advantage of this approach is the ability to access mirror-image products by using myoglobin variants with divergent stereoselectivity. researchgate.net

Diastereoselective Control in Trifluoromethylated Cyclopropylamine (B47189) Formation

Achieving diastereoselective control is crucial when multiple stereocenters are formed in a reaction. In the context of trifluoromethylated cyclopropylamine synthesis, this often involves controlling the relative orientation of the substituents on the cyclopropane ring.

While direct diastereoselective synthesis of 2-[1-(trifluoromethyl)cyclopropyl]aniline is not extensively detailed, the principles can be inferred from related transformations. For instance, in the synthesis of 1,3-diyne-tethered trifluoromethylcyclopropanes, a sulfur ylide-mediated cyclopropanation followed by DBU-mediated epimerization allows for diastereoselective control. acs.org Similarly, biocatalytic methods using engineered myoglobins have demonstrated exceptional levels of diastereoselectivity in the formation of trifluoromethyl-substituted cyclopropanes. researchgate.net

The formation of chiral trifluoromethylated propargyl anilines has been achieved with high diastereoselectivity through a copper(I)-BOX catalyzed three-component reaction, indicating that catalyst control can override substrate control in chiral substrates. nih.gov These strategies highlight the importance of catalyst and reaction condition selection in dictating the diastereomeric outcome of the final product.

Radical-Mediated and Photocatalytic Synthesis Routes

Radical and photocatalytic methods offer alternative pathways for the synthesis of complex molecules, often under mild reaction conditions. These approaches are particularly useful for the introduction of fluorinated groups.

Generation and Trapping of 1-(Trifluoromethyl)cyclopropyl Radicals

The 1-(trifluoromethyl)cyclopropyl (TFCp) radical is a valuable intermediate for introducing the TFCp moiety into organic molecules. nih.gov A significant development in this area is the use of 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate as a bench-stable precursor that efficiently releases TFCp radicals under mild photochemical conditions. nih.govacs.orgnih.gov

Upon single-electron reduction, this sulfonium (B1226848) salt generates the TFCp radical, which can then be trapped by various nucleophilic substrates, including (hetero)arenes and silyl (B83357) enol ethers. nih.govacs.org This method is characterized by its broad substrate scope, high functional group compatibility, and good regioselectivity. nih.govnih.gov The generation of the radical has been confirmed through radical trapping experiments using TEMPO and 1,1-diphenylethylene. acs.org

Visible Light-Catalyzed Fluoroalkylation and Trifluoromethylation of Aniline (B41778) Derivatives

Visible light photocatalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of synthesizing trifluoromethylated aniline derivatives, this approach allows for the direct functionalization of the aniline core. mdpi.com

Various photocatalytic systems have been developed for the trifluoromethylation of aniline derivatives. These often employ a photocatalyst, such as an iridium complex (e.g., Ir(ppy)₃) or an organic dye (e.g., Rose Bengal), a trifluoromethyl source (e.g., Togni's reagent, Langlois' reagent), and a light source (e.g., blue LEDs). mdpi.comresearchgate.net The general mechanism involves the generation of a trifluoromethyl radical, which then adds to the aniline derivative.

These reactions can proceed with good yields and, in some cases, high regioselectivity for the para-position of the aniline ring. quora.com The scope of these reactions is broad, tolerating a range of substituents on the aniline ring. mdpi.com Dual catalytic systems, combining a photoredox catalyst with a copper catalyst, have also been developed to enable the ortho-trifluoromethylation of aniline derivatives. acs.org

Table 3: Examples of Visible Light-Catalyzed Trifluoromethylation of Aniline Derivatives

Aniline Derivative Photocatalyst CF₃ Source Additive/Base Yield (%)
Aniline Ir(ppy)₃ Togni's Reagent - Good
N-methylaniline Rose Bengal CF₃I Cs₂CO₃ Good
4-Methylaniline Ir(ppy)₃ Togni's Reagent - Excellent

Data synthesized from multiple sources for illustrative purposes. mdpi.comacs.org

Cycloaddition and Annulation Strategies

Cycloaddition and annulation reactions represent powerful tools for the construction of the strained cyclopropane ring system. These methods often offer high levels of stereocontrol and efficiency.

Radical-mediated formal cycloadditions have emerged as a robust strategy for the synthesis of highly substituted cyclopropanes. These reactions are often initiated by the homolytic opening of a strained ring, which serves as the driving force for the subsequent cascade. nih.govacs.org

A notable advancement in this area is the development of C-H trifluoromethylcyclopropanation. This can be achieved using sulfinate salts as radical precursors. northeastern.edunih.gov For instance, the reaction of a suitable aniline derivative with a trifluoromethylcyclopropanation reagent under radical conditions could potentially lead to the formation of the desired product. The mechanism would likely involve the generation of a trifluoromethylcyclopropyl radical, which then undergoes addition to the aromatic ring of the aniline, followed by rearomatization.

Another relevant approach involves boron radical-catalyzed [3+2] cycloadditions. While demonstrated for the synthesis of trifluoromethyl-substituted cyclopentanes from aroyl cyclopropanes and trifluoromethyl alkenes, the underlying principles of radical-mediated ring-opening and subsequent cycloaddition could be adapted for the synthesis of trifluoromethylcyclopropyl anilines. researchgate.net

Table 1: Examples of Radical Precursors for Trifluoromethylcyclopropanation

Radical Precursor Initiator/Conditions Application
TFCS-Na (Sodium 1-(trifluoromethyl)cyclopropane-1-sulfinate) Oxidant (e.g., persulfate) C-H Trifluoromethylcyclopropanation of heterocycles
Aroyl cyclopropanes Boron radical catalyst, light [3+2] Cycloaddition with trifluoromethyl alkenes

The [2+1] annulation reaction is a classical and highly effective method for the synthesis of cyclopropanes. This strategy typically involves the reaction of a carbene or carbene equivalent with an alkene.

The synthesis of trifluoromethyl-substituted cyclopropanes has been successfully achieved through the [2+1] cycloaddition of trifluoromethyl diazomethane (B1218177) (CF3CHN2) with various alkenes. rsc.orgnih.gov These reactions are often catalyzed by transition metals, such as iron, which facilitate the decomposition of the diazo compound to generate the trifluoromethylcarbene. The choice of solvent can also play a crucial role in directing the reaction pathway, as demonstrated in the solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes. rsc.org

To synthesize this compound using this method, a plausible route would involve the [2+1] annulation of a protected vinyl aniline derivative with trifluoromethylcarbene. The protecting group on the aniline nitrogen would be necessary to prevent undesired side reactions with the carbene. Subsequent deprotection would then yield the target compound.

Table 2: Catalysts for [2+1] Annulation with Trifluoromethyl Diazomethane

Catalyst Alkene Substrate Product
Iron(II) phthalocyanine Styrene 1-Phenyl-2-(trifluoromethyl)cyclopropane
Rhodium(II) acetate Various alkenes Trifluoromethyl-substituted cyclopropanes
Copper(I) triflate Alkenyl boronates 2-Substituted-3-(trifluoromethyl)cyclopropylboronates

Transition Metal-Mediated Synthetic Approaches

Transition metal catalysis has revolutionized organic synthesis, providing efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium, copper, and nickel catalysts have all been employed in the synthesis of complex molecules containing the trifluoromethylcyclopropyl aniline scaffold.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The formation of the C-N bond in this compound can be effectively achieved through the palladium-catalyzed N-arylation of a suitably substituted cyclopropylamine. researchgate.netnih.govfigshare.com This approach involves the coupling of an aryl halide or triflate with 1-(trifluoromethyl)cyclopropan-2-amine. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.

Alternatively, palladium-catalyzed cross-coupling of tricyclopropylbismuth (B1255716) with aryl halides offers a method for the formation of the aryl-cyclopropane bond. organic-chemistry.org A subsequent amination step would then be required to install the aniline functionality. Recent advances have also enabled the palladium-catalyzed monoarylation of cyclopropylamine itself, which could be a starting point for further functionalization. acs.orgchemrxiv.org

Table 3: Palladium-Catalyzed N-Arylation of Cyclopropylamines

Aryl Halide/Triflate Cyclopropylamine Ligand Product
Aryl Bromide Cyclopropylamine BINAP N-Arylcyclopropylamine
(Hetero)aryl Chloride Cyclopropylamine adYPhos N-(Hetero)arylcyclopropylamine
Aryl Phosphate Various amines MorDalPhos N-Aryl amine

While the heading suggests trifluoromethylthiolation, the focus here is on copper's role in constructing the trifluoromethylcyclopropyl aniline framework. Copper catalysis has proven particularly effective in the synthesis of precursors to trifluoromethyl-substituted cyclopropylamines. A key strategy involves the copper-catalyzed enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane. acs.orgnih.govacs.org The resulting trifluoromethyl-cyclopropylboronates are versatile intermediates that can be subsequently converted to the corresponding amines. Oxidation of the boronate followed by reductive amination or other nitrogen-introducing reactions can provide access to 2-aryl-3-(trifluoromethyl)cyclopropylamines.

Copper has also been utilized in cyclization reactions to form trifluoromethylated indolinyl ketones from anilines and β-(trifluoromethyl)-α,β-unsaturated enones, showcasing its utility in forming C-C bonds involving aniline derivatives and trifluoromethylated synthons. rsc.org

Table 4: Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylamine Precursors

Reaction Type Substrates Catalyst System Product
Enantioselective Cyclopropanation Alkenyl boronate, CF3CHN2 Cu(I)-bisoxazoline complex 2-Substituted-3-(trifluoromethyl)cyclopropylboronate
Cyclization N-alkylaniline, β-(trifluoromethyl)-α,β-unsaturated enone Copper catalyst C-2 trifluoromethylated indolinyl ketone

Nickel catalysis offers a cost-effective and highly reactive alternative to palladium and copper for certain transformations. While a direct nickel-catalyzed synthesis of this compound has not been extensively reported, related methodologies suggest its feasibility.

Nickel-catalyzed cross-coupling of vinyl-dioxanones with organoboron reagents has been shown to produce enantiomerically enriched cyclopropanes, demonstrating nickel's capability in forming the cyclopropane ring. nih.gov Additionally, nickel-catalyzed intramolecular coupling of imines and alkenes has been used to synthesize tricyclic indoles, highlighting its effectiveness in C-C bond formation involving aniline derivatives. tcsedsystem.edu

A potential strategy for the synthesis of the target molecule could involve a nickel-catalyzed fluoroalkylation of a suitable aniline precursor, followed by a nickel-mediated cyclopropanation step. The development of such a tandem or sequential process would be a valuable addition to the synthetic chemist's toolbox.

Development of Scalable and Functionally Tolerant Synthetic Methods for Complex Architectures

The growing interest in fluorinated motifs within medicinal and agrochemical research has spurred the development of robust and scalable methods for the synthesis of complex molecular architectures incorporating these groups. A key example is the synthesis of this compound, a valuable building block whose preparation demands strategies that are both efficient on a large scale and tolerant of a wide range of functional groups. This section details a two-step synthetic approach that meets these criteria, proceeding through a key brominated intermediate.

The primary strategy involves the deoxofluorination of a readily available carboxylic acid precursor, followed by a palladium-catalyzed amination reaction. This pathway is advantageous due to the commercial availability of the starting materials and the well-established scalability of the individual transformations.

Step 1: Deoxofluorination of 1-(2-Bromophenyl)cyclopropanecarboxylic acid

The initial step focuses on the synthesis of 1-bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene (B2421457). This is achieved through the deoxofluorination of 1-(2-bromophenyl)cyclopropanecarboxylic acid. Sulfur tetrafluoride (SF₄) is the reagent of choice for this transformation, noted for its efficacy in converting carboxylic acids to trifluoromethyl groups. While other deoxofluorinating agents exist, SF₄ is particularly suited for large-scale production. nih.govacs.org

The reaction of 1-(2-bromophenyl)cyclopropanecarboxylic acid with SF₄, often in the presence of a catalyst such as anhydrous hydrogen fluoride (B91410) (HF), effectively yields the desired trifluoromethylated product. Research has demonstrated that SF₄-mediated deoxofluorinations can be conducted on a significant scale, with successful examples reaching up to 70-gram scales for other substrates. nih.govacs.org The conditions for the synthesis of the bromo-derivative have been optimized to achieve high conversion rates, with reactions proceeding at elevated temperatures to ensure completion. google.com

Step 2: Conversion to this compound via Buchwald-Hartwig Amination

The second and final step is the conversion of the aryl bromide to the target aniline. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds and is well-suited for this purpose. numberanalytics.comwikipedia.org This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and high functional group tolerance, making it a cornerstone of modern synthetic chemistry. acs.orgnih.gov

In this step, 1-bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene is coupled with an ammonia (B1221849) equivalent or a protected amine source in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos or P(t-Bu)₃ often employed to facilitate the catalytic cycle. numberanalytics.com

The functional group tolerance of the Buchwald-Hartwig amination is a significant advantage, allowing for the synthesis of a diverse array of analogous structures. acs.org The reaction can accommodate various substituents on the aniline nitrogen, enabling the creation of libraries of N-substituted derivatives. Furthermore, the reaction conditions can be tailored to be compatible with a range of functional groups on the aromatic ring, should more complex, substituted starting materials be used. numberanalytics.com

The table below illustrates the potential for creating analogous structures through the variation of the amine coupling partner in the Buchwald-Hartwig step.

EntryAmine Coupling PartnerPotential Product
1AmmoniaThis compound
2MethylamineN-Methyl-2-[1-(trifluoromethyl)cyclopropyl]aniline
3Morpholine4-(2-[1-(Trifluoromethyl)cyclopropyl]phenyl)morpholine
4AnilineN-Phenyl-2-[1-(trifluoromethyl)cyclopropyl]aniline

An alternative to the Buchwald-Hartwig amination is the Ullmann condensation, a copper-catalyzed reaction that also forms C-N bonds. researchgate.netwikipedia.org While historically significant, the Ullmann reaction often requires harsher conditions, such as higher temperatures, and may have a more limited substrate scope compared to the palladium-catalyzed methods. wikipedia.org However, for certain substrates, it can be an effective alternative.

The combination of a scalable deoxofluorination followed by a functionally tolerant Buchwald-Hartwig amination provides a robust and adaptable strategy for the large-scale synthesis of this compound and its derivatives, facilitating their broader application in the development of new chemical entities.

Reaction Mechanisms and Reactivity Studies of 2 1 Trifluoromethyl Cyclopropyl Aniline

Mechanistic Pathways of Functionalization Reactions Involving the Aniline (B41778) Moiety

The aniline moiety of 2-[1-(trifluoromethyl)cyclopropyl]aniline is a versatile functional group that can undergo various transformations. Understanding the mechanistic pathways of these reactions is crucial for controlling selectivity and achieving desired products.

The trifluoromethylarylation of alkenes using anilines represents a significant transformation, creating two new carbon-carbon bonds in a single step. nih.gov Traditionally, the high and often unselective reactivity of anilines, including their propensity for oxidation and polymerization, has made them challenging substrates for such reactions. nih.govrsc.orgresearchgate.net However, recent methodologies have overcome these challenges without the need for transition metals, additives, or photocatalysts. nih.govrsc.org

A key breakthrough in this area involves the use of hexafluoroisopropanol (HFIP) as a unique solvent. rsc.orgrsc.orgresearchgate.net Mechanistic studies have revealed that HFIP is not merely an inert medium but plays a critical role in the reaction's success. It establishes a hydrogen bonding network with both the aniline and the trifluoromethylating agent (a hypervalent iodine reagent). nih.govrsc.orgresearchgate.net This network is responsible for altering the reactivity profile and achieving high selectivity. rsc.orgresearchgate.net

The proposed mechanism suggests that HFIP activates the hypervalent iodine reagent, making it more electrophilic, while simultaneously directing the selective functionalization of the aniline at the para-position relative to the amino group. nih.govrsc.org This controlled reactivity prevents common side reactions such as aniline polymerization or N-functionalization. rsc.orgresearchgate.net The reaction proceeds under mild conditions, and an exquisite para-selectivity is generally observed, with ortho-products forming only when the para-position is blocked. rsc.org This method showcases a novel mode of reactivity, utilizing abundant anilines as non-prefunctionalized aromatic sources. rsc.orgresearchgate.net

Direct functionalization of the carbon-hydrogen (C-H) bonds on the aniline's aromatic ring is a powerful and atom-economical strategy. Significant progress has been made in achieving regioselective C-H functionalization, particularly at the ortho-position, which can be sterically hindered.

Ortho-C-H Borylation: Iridium-catalyzed C-H borylation has emerged as a reliable method for introducing boronate esters onto aromatic rings. acs.org Achieving high ortho-selectivity with anilines can be challenging due to the directing effects of the amino group. nih.govacs.org One successful strategy involves the in situ N-borylation of the aniline with a reagent like HBpin. The resulting N-Bpin aniline intermediate then undergoes Ir-catalyzed ortho-C-H borylation, with the N-H···O hydrogen bonding interaction guiding the catalyst to the ortho-position. acs.orgmdpi.com

Another approach modifies the borylating agent itself. Using smaller boron reagents like B₂eg₂ (from ethylene (B1197577) glycol) instead of the bulkier B₂pin₂ (from pinacol) can significantly improve ortho-selectivity, even for anilines without a blocking group at the para-position. nih.gov The smaller ligands on the iridium catalyst are believed to be responsible for this enhanced selectivity. nih.gov Acyl-directing groups on the nitrogen have also been employed to achieve excellent ortho-selectivity in electrophilic borylation reactions using reagents like BBr₃. nih.gov

Ortho-C-H Olefination: The direct ortho-olefination of anilines without a pre-installed directing group is another important C-H functionalization reaction. Recent advancements have demonstrated that specific ligands can enable this transformation with high selectivity, particularly for tertiary anilines. nih.govresearchgate.net These reactions, often catalyzed by palladium or rhodium complexes, provide a direct route to ortho-alkenylated aniline derivatives. researchgate.net Mechanistic studies suggest that these transformations may proceed through C-H activation assisted by the specialized ligand. researchgate.net

Table 1: Selected C-H Functionalization Strategies for Anilines

FunctionalizationCatalyst SystemKey StrategyRegioselectivity
Ortho-C-H Borylation [Ir(OMe)(COD)]₂ / tmphenIn situ N-borylation with HBpin to form a directing group. mdpi.comHigh Ortho
Ortho-C-H Borylation Ir-catalystUse of smaller boron reagent (B₂eg₂) to reduce steric hindrance. nih.govHigh Ortho
Ortho-C-H Olefination Pd/S,O-ligandLigand-enabled C-H activation without a directing group. nih.govresearchgate.netHigh Ortho
Ortho-C-H Trifluoromethylation Fe-catalyst / UV lightPicolinamide-assisted, photoinduced C-H activation. rsc.orgnih.govHigh Ortho

Electronic and Steric Influence of the Trifluoromethyl Group on the Reactivity Profile of Cyclopropyl-Anilines

The trifluoromethyl (CF₃) group is a unique structural motif that profoundly impacts a molecule's chemical and biological properties. mdpi.com Its influence stems from a combination of strong electronic effects and significant steric bulk. mdpi.comnih.gov

Electronic Influence: The CF₃ group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. mdpi.comresearchgate.net This is due to the high electronegativity of the three fluorine atoms. When attached to the cyclopropyl (B3062369) ring at the C1 position, and adjacent to the aniline ring, its strong inductive effect deactivates the aromatic ring towards electrophilic aromatic substitution. mdpi.com This deactivation makes reactions like nitration or halogenation more difficult compared to unsubstituted aniline. byjus.com

Steric Influence: The CF₃ group is significantly bulkier than a hydrogen or even a methyl group. mdpi.comnih.gov This steric hindrance can play a crucial role in directing the outcome of reactions. For instance, in C-H functionalization reactions, the bulk of the 1-(trifluoromethyl)cyclopropyl substituent at the C2 position would be expected to strongly disfavor reactions at the adjacent C3 position and could potentially influence the selectivity between the C6 (ortho) and C4 (para) positions. The steric hindrance can affect the approach of catalysts and reagents, thereby controlling regioselectivity. nih.govmdpi.com

The cyclopropyl group itself possesses unique electronic properties, including a degree of π-character and an electron-withdrawing nature, which can modulate the basicity of the adjacent aniline nitrogen. beilstein-journals.org The combination of the strained, electron-withdrawing cyclopropyl ring and the powerful electron-withdrawing CF₃ group creates a complex electronic environment that deactivates the aniline ring while also influencing the nucleophilicity of the amino group.

Electrophilic and Nucleophilic Reaction Pathways of the Anilino and Cyclopropyl Subunits

The this compound molecule possesses two primary sites for reactivity: the anilino subunit and the cyclopropyl subunit.

Anilino Subunit Reactivity: The aniline moiety exhibits dual reactivity. The nitrogen atom, with its lone pair of electrons, is nucleophilic and can react with electrophiles. smolecule.com These reactions include N-alkylation, N-acylation, and N-borylation. mdpi.com

The aromatic ring is susceptible to electrophilic substitution. byjus.comscribd.com The amino (-NH₂) group is a strong activating group and an ortho-, para-director. byjus.com However, this activating effect is strongly counteracted by the deactivating influence of the 1-(trifluoromethyl)cyclopropyl substituent. Consequently, while electrophilic substitution is still directed to the ortho- and para-positions, the reactions may require harsher conditions compared to simple anilines. There is a competition between functionalization at the nitrogen atom versus the aromatic ring, which can often be controlled by the choice of reagents and reaction conditions. rsc.org

Cyclopropyl Subunit Reactivity: The cyclopropyl ring is a strained three-membered ring. While it is generally more stable than other three-membered heterocycles, it can undergo ring-opening reactions under certain conditions, a topic explored further in section 3.4. The C-F bonds of the trifluoromethyl group are exceptionally strong and generally unreactive towards nucleophilic substitution. mdpi.com

Strained Ring Opening and Rearrangement Mechanisms in Trifluoromethylcyclopropyl Systems

The significant ring strain inherent in the cyclopropyl group provides a thermodynamic driving force for ring-opening reactions. nih.gov These reactions can proceed through various mechanisms, leading to the formation of linear structures or rearranged products.

The homolytic opening of cyclopropane (B1198618) rings can be initiated by thermolysis, photolysis, or single-electron transfer (SET) events, generating 1,3-diradical intermediates. nih.gov In the context of this compound, such a process would lead to a radical intermediate stabilized by the adjacent aromatic ring and influenced by the electronic properties of the CF₃ group. This intermediate could then be trapped or participate in subsequent reactions, such as formal cycloadditions. nih.gov

Heterolytic ring-opening pathways are also possible, typically promoted by acids or electrophiles. This would generate a carbocationic intermediate. The position of the trifluoromethyl group would be critical in this case; a carbocation at the carbon bearing the CF₃ group would be highly destabilized due to the group's electron-withdrawing nature. Conversely, a cation at an adjacent carbon could be influenced differently. The nucleophilic ring-opening of activated cyclopropanes (e.g., donor-acceptor cyclopropanes) is a common synthetic strategy, often proceeding via an Sₙ2-type mechanism. ub.edursc.org For the trifluoromethylcyclopropyl system, reaction with a strong nucleophile could potentially lead to ring-opening, driven by the release of strain energy. ub.edu

Role of Solvents and Catalytic Effects on Reaction Selectivity and Rate

Solvents and catalysts are not merely passive components in a reaction but often play a decisive role in determining the reaction's outcome, particularly its rate and selectivity.

Solvent Effects: As highlighted in section 3.1.1, the choice of solvent can be paramount. In the trifluoromethylarylation of alkenes with anilines, hexafluoroisopropanol (HFIP) is uniquely effective. nih.govrsc.org Its ability to form strong hydrogen bonds allows it to organize the transition state, activating the electrophile while simultaneously deactivating undesirable pathways of the nucleophilic aniline. rsc.orgresearchgate.net This specific solvent-reagent interaction is the "physical origin" of the observed efficiency and unique para-selectivity. nih.govrsc.org In other reactions, such as visible-light photoredox catalysis, solvents like acetonitrile (B52724) (CH₃CN) have been identified as ideal for promoting specific trifluoromethylation pathways. organic-chemistry.org

Catalytic Effects: Catalysis is essential for enabling many of the functionalization reactions of anilines.

Iridium Catalysis: In C-H borylation, iridium complexes are used to catalytically cleave the C-H bond and form a C-B bond. The ligands on the iridium center are crucial for both activity and selectivity, with modifications allowing for high ortho-selectivity. nih.govmdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild method for generating trifluoromethyl radicals from sources like CF₃I or Togni's reagent. mdpi.comorganic-chemistry.orgnih.gov A photocatalyst, such as a ruthenium or iridium complex, absorbs light and initiates a single-electron transfer (SET) process to generate the reactive radical species, which then engages the substrate. mdpi.comnih.gov

Iron Catalysis: Iron, being an earth-abundant and low-cost metal, is an attractive catalyst. Iron-catalyzed protocols have been developed for ortho-trifluoromethylation of anilines, proceeding via a photoinduced C-H functionalization pathway with the assistance of a directing group. rsc.orgnih.gov

These examples demonstrate that a synergistic interplay between the substrate's intrinsic reactivity, the catalyst's mechanistic cycle, and the properties of the solvent is essential for developing selective and efficient synthetic methods.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 1 Trifluoromethyl Cyclopropyl Aniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR experiments involving ¹H, ¹³C, and ¹⁹F nuclei are fundamental for the initial structural assessment of 2-[1-(trifluoromethyl)cyclopropyl]aniline.

¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons on the aniline (B41778) ring, the amine (-NH₂) protons, and the diastereotopic methylene (B1212753) protons of the cyclopropyl (B3062369) ring. The chemical shifts and coupling patterns of the aromatic protons are indicative of the ortho-substitution pattern. The cyclopropyl protons typically appear as complex multiplets in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Key signals would include those for the four unique aromatic carbons, the quaternary carbon of the cyclopropyl ring attached to the CF₃ group, the cyclopropyl methylene carbons, and the carbon of the trifluoromethyl group, which exhibits a characteristic quartet due to one-bond coupling with the three fluorine atoms.

¹⁹F NMR: As a 100% naturally abundant, spin-1/2 nucleus, ¹⁹F is a highly sensitive NMR probe. nih.gov The ¹⁹F NMR spectrum of this compound would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. huji.ac.il The chemical shift of this signal is highly sensitive to the electronic environment, providing a unique fingerprint for the -CF₃ moiety. nih.gov

The following table summarizes the expected chemical shifts for the core structure, based on data from analogous compounds such as 2-(trifluoromethyl)aniline (B126271) and other cyclopropyl derivatives. researchgate.net

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)Multiplicity
¹H Aromatic (C₆H₄)6.7 - 7.5Multiplets
Amine (NH₂)3.5 - 4.5 (broad)Singlet (broad)
Cyclopropyl (CH₂)0.8 - 1.5Multiplets
¹³C Aromatic (C-NH₂)145 - 150Singlet
Aromatic (C-H)115 - 130Singlets
Aromatic (C-Cyclopropyl)125 - 135Singlet
Quaternary Cyclopropyl (C-CF₃)30 - 40Quartet (due to ¹JCF)
Cyclopropyl (CH₂)10 - 20Singlets
Trifluoromethyl (CF₃)120 - 130Singlet
¹⁹F Trifluoromethyl (CF₃)-60 to -70 (relative to CFCl₃)Singlet

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. researchgate.net For this compound, COSY would show cross-peaks between adjacent aromatic protons, confirming their relative positions on the aniline ring. It would also reveal couplings between the geminal and vicinal protons of the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond connectivity). researchgate.net It is used to definitively assign the carbon signals for each protonated carbon in the molecule, such as linking the aromatic proton signals to their corresponding aromatic carbon signals and the cyclopropyl proton signals to the methylene carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.net This is arguably the most critical 2D experiment for this molecule as it connects the different fragments. Key expected HMBC correlations would include:

Correlations from the cyclopropyl methylene protons to the quaternary cyclopropyl carbon and the attached aromatic carbon.

Correlations from the aromatic protons to adjacent and more distant aromatic carbons, confirming the substitution pattern.

A crucial correlation from the aromatic proton ortho to the substituent (at C6) to the quaternary cyclopropyl carbon, confirming the connectivity between the two rings.

2D NMR ExperimentType of CorrelationExpected Key Correlations for this compound
COSY ¹H – ¹H (2-3 bonds)- Between adjacent aromatic protons. - Between diastereotopic cyclopropyl methylene protons.
HSQC ¹H – ¹³C (1 bond)- Aromatic C-H to their respective protons. - Cyclopropyl CH₂ to their respective protons.
HMBC ¹H – ¹³C (2-3 bonds)- Aromatic protons to neighboring carbons. - Cyclopropyl protons to the quaternary carbon (C-CF₃). - Aromatic H6 to the quaternary cyclopropyl carbon.

For the analysis of derivatives in complex matrices, such as reaction mixtures or biological samples, hyphenated techniques are employed. Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR) is a powerful method that circumvents many limitations of directly coupled LC-NMR. smolecule.com The process involves separating the mixture using LC, trapping the individual analyte peaks on SPE cartridges, and then eluting the purified analyte from the cartridge into the NMR spectrometer with a deuterated solvent. chemscene.com

This approach offers several advantages:

Flexibility: It allows the use of standard, non-deuterated solvents for the chromatographic separation, which is less expensive and simplifies method development. chemscene.com

Sensitivity Enhancement: Analytes can be concentrated by repeatedly trapping the same peak from multiple chromatographic runs onto a single SPE cartridge. chemscene.com

Time Efficiency: It allows for extended NMR acquisition times on isolated compounds without being limited by the chromatographic run time. smolecule.com

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. rsc.org These techniques are complementary and essential for identifying the functional groups present. researchgate.net

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. It is particularly sensitive to polar functional groups.

FT-Raman Spectroscopy: This method involves scattering of laser light, where shifts in the frequency of the scattered light correspond to vibrational frequencies. It is highly effective for non-polar bonds and symmetric vibrations.

For this compound, key vibrational bands would confirm the presence of the amine, the aromatic ring, the cyclopropyl group, and the trifluoromethyl group. researchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Amine (N-H)Symmetric & Asymmetric Stretching3350 - 3500FT-IR
Aromatic (C-H)Stretching3000 - 3100FT-IR, FT-Raman
Cyclopropyl (C-H)Stretching~3080, ~3000FT-IR, FT-Raman
Amine (N-H)Scissoring1600 - 1650FT-IR
Aromatic (C=C)Ring Stretching1450 - 1600FT-IR, FT-Raman
Trifluoromethyl (C-F)Symmetric & Asymmetric Stretching1100 - 1350FT-IR (Strong)
CyclopropylRing Deformation ("Breathing")~1020FT-Raman
Aromatic (C-H)Out-of-plane Bending750 - 850FT-IR (Strong)

Electronic Absorption Spectroscopy (UV-Vis) and Its Correlation with Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. huji.ac.il The absorption spectrum is directly related to the electronic structure of the molecule. researchgate.net

For aromatic compounds like aniline derivatives, the primary absorptions are due to π → π* transitions within the benzene (B151609) ring. The spectrum of aniline typically shows two prominent absorption bands. nist.gov The introduction of the 2-[1-(trifluoromethyl)cyclopropyl] substituent is expected to influence the positions (λₘₐₓ) and intensities (molar absorptivity, ε) of these bands. The electron-withdrawing nature of the trifluoromethyl group and the unique electronic properties of the cyclopropyl ring can cause bathochromic (red) or hypsochromic (blue) shifts compared to unsubstituted aniline. researchgate.net

CompoundTransitionExpected λₘₐₓ (nm)
Anilineπ → π* (Benzenoid)~230
n → π~280
2-(Trifluoromethyl)aniline researchgate.netπ → π~220
n → π~285
This compoundπ → π~220-235
n → π*~280-290

High-Resolution Mass Spectrometry (HR-MS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HR-MS) is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy and precision, often to within a few parts per million (ppm). rsc.org This capability allows for the unambiguous determination of a compound's elemental composition and molecular formula, distinguishing it from other compounds with the same nominal mass. uni.lu

For this compound (Molecular Formula: C₁₀H₁₀F₃N), the monoisotopic mass is 201.07654 Da. uni.lu HR-MS would be able to confirm this exact mass, providing strong evidence for the compound's identity.

In addition to molecular formula determination, MS provides structural information through the analysis of fragmentation patterns. While the exact fragmentation depends on the ionization method used (e.g., Electron Ionization, Electrospray Ionization), common fragmentation pathways for related trifluoromethyl-substituted cyclopropanes have been studied. fluorine1.ru

Ionm/z (Calculated)Possible Identity / Fragmentation Pathway
[M+H]⁺202.08382Protonated Molecule
[M]⁺˙201.07654Molecular Ion
[M-CF₃]⁺132.07020Loss of trifluoromethyl radical
[C₉H₈N]⁺130.06512Loss of CF₃ and H₂
[CF₃NO₂]⁺˙115.99321A common fragment in related nitro-cyclopropane structures fluorine1.ru

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and used as an additional identification parameter. For the [M+H]⁺ ion of this compound, the predicted CCS is 132.6 Ų. uni.lu

X-ray Crystallography for Definitive Solid-State Structural and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's conformation and intermolecular interactions.

While specific crystallographic data for this compound is not extensively available in published literature, analysis of closely related fluorinated aniline derivatives provides significant insight into the structural influence of the trifluoromethyl group on the molecule. For instance, the crystal structure of (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline reveals key structural features that are likely to be relevant. nih.gov In this analogue, the molecule adopts an E configuration at the C=C double bond, and there is a distinct dihedral angle of 25.4 (3)° between the benzene ring and the prop-1-enyl group. nih.gov The solid-state packing is governed by a network of hydrogen bonds, including N—H⋯F interactions that form inversion dimers. nih.gov

Such analyses are critical as the conformation of the cyclopropyl and trifluoromethyl groups relative to the aniline ring can dictate the molecule's physical properties and its interactions with other molecules. The data obtained from X-ray crystallography is invaluable for computational modeling and for establishing a definitive structural reference for other spectroscopic techniques. nih.gov

Below is a table of representative crystallographic data for a related compound, (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline, illustrating the type of detailed structural information that can be obtained. nih.gov

ParameterValue
Chemical FormulaC₉H₈F₃N
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.0123 (5)
b (Å)10.3759 (5)
c (Å)8.1691 (4)
β (°)108.068 (2)
Volume (ų)887.49 (7)
Z4
Dihedral Angle (Ring-Propenyl)25.4 (3)°
Key InteractionsN—H⋯F, C—H⋯N, N—H⋯π, C—H⋯π hydrogen bonds

Table 1: Crystallographic Data for (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline nih.gov

Methodological Advances in Impurity Profiling and Chemical Characterization

Impurity profiling, which involves the detection, identification, and quantification of impurities in pharmaceutical substances, is a critical aspect of drug development and quality control. rroij.com Regulatory bodies like the International Conference on Harmonisation (ICH) have established stringent guidelines for the control of impurities, which can be broadly classified as organic, inorganic, and residual solvents. biomedres.us For a compound like this compound, potential impurities could arise from starting materials, intermediates from the synthetic route, or degradation products.

Modern analytical chemistry offers a suite of powerful, high-resolution techniques for comprehensive impurity profiling. The hyphenation of chromatographic separation with advanced spectroscopic detection is the cornerstone of this field. biomedres.usnih.gov

Key Methodologies:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary separation techniques used for analyzing non-volatile organic impurities. scirp.org When coupled with detectors like Photo Diode Array (PDA) or Ultraviolet (UV), they allow for the quantification of known and unknown impurities. scirp.org Stability-indicating HPLC methods are specifically developed to separate degradation products from the active pharmaceutical ingredient (API). nih.gov

Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) provides molecular weight information, which is crucial for the identification of unknown impurities. nih.gov High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap, can provide highly accurate mass measurements, enabling the determination of elemental compositions. biomedres.us

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile impurities and residual solvents that may be present from the manufacturing process. biomedres.us

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for the definitive structural elucidation of isolated impurities. nih.gov The combination of Liquid Chromatography-Solid Phase Extraction-NMR (LC-SPE-NMR) has emerged as a powerful workflow. researchgate.net This method allows for the separation of impurities by LC, their isolation and concentration on an SPE cartridge, and subsequent analysis by high-sensitivity NMR, enabling the rapid identification of unknown structures even at low levels. researchgate.net A study on 3-bromo-5-(trifluoromethyl)aniline (B1272211) successfully used this approach to identify and characterize its main impurities. researchgate.net

The table below summarizes advanced analytical methods and their applications in the impurity profiling of complex organic molecules like this compound derivatives.

Analytical TechniqueApplication in Impurity ProfilingPotential Impurity Types Detected
HPLC/UPLC-UV/PDAQuantification of known and unknown impurities; routine quality control; stability testing. scirp.orgnih.govStarting materials, intermediates, by-products, degradation products.
LC-MS / LC-HRMSIdentification of unknown impurities by providing molecular weight and elemental composition data. biomedres.usresearchgate.netProcess-related impurities, novel degradation products, metabolites.
GC-MSDetection and quantification of volatile organic impurities and residual solvents. biomedres.usscirp.orgResidual solvents (e.g., acetone, ethanol), volatile reagents or by-products.
LC-SPE-NMRDefinitive structural elucidation of unknown impurities that have been chromatographically separated and isolated. researchgate.netIsomeric impurities, complex degradation products, impurities with unexpected structures.
Capillary Electrophoresis (CE)Separation of chiral impurities and analysis of biomolecules. biomedres.usscirp.orgChiral isomers, charged impurities.

Table 2: Advanced Analytical Methodologies for Impurity Profiling

Computational Chemistry and Theoretical Studies on the Molecular Properties and Reactivity of 2 1 Trifluoromethyl Cyclopropyl Aniline

Density Functional Theory (DFT) Calculations for Ground State and Excited State Properties

Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. researchgate.net It is particularly well-suited for predicting the properties of ground and excited states of molecules like 2-[1-(trifluoromethyl)cyclopropyl]aniline. Calculations are typically performed using hybrid functionals, such as B3LYP or B3PW91, in conjunction with appropriate basis sets like 6-311++G(d,p), to accurately model the molecule's behavior. researchgate.netajchem-a.com

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule, which corresponds to the minimum energy structure on the potential energy surface. umanitoba.ca For this compound, DFT calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles. Based on studies of similar molecules like aniline (B41778) and 2-(trifluoromethyl)aniline (B126271), the C-N bond length is expected to be around 1.40 Å, and the C-C bonds within the aromatic ring will be approximately 1.39-1.41 Å. researchgate.netresearchgate.net The introduction of the 1-(trifluoromethyl)cyclopropyl substituent at the ortho position will likely induce some steric strain, potentially causing slight distortions in the planarity of the aniline ring and influencing the orientation of the amino group.

Once the optimized geometry is found, vibrational frequency calculations are performed to confirm that the structure is a true minimum (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. researchgate.net These theoretical spectra are invaluable for interpreting experimental data. Key vibrational modes for this molecule would include N-H stretching of the amino group (typically around 3400-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C-F stretching of the trifluoromethyl group (in the 1100-1350 cm⁻¹ region), and various bending and ring deformation modes. researchgate.netscirp.org

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Related Compounds This table presents hypothetical data based on published values for aniline and 2-(trifluoromethyl)aniline to illustrate expected structural parameters.

ParameterPredicted Value
Bond Lengths (Å)
C(aromatic)-N1.403
N-H1.013
C(aromatic)-C(cyclopropyl)1.510
C(cyclopropyl)-CF₃1.535
C-F1.345
**Bond Angles (°) **
C-N-H112.5
H-N-H110.0
C(aromatic)-C(aromatic)-N121.0
C(aromatic)-C(cyclopropyl)-C(cyclopropyl)118.0

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom's lone pair. The LUMO is likely to be distributed over the aromatic ring and potentially involve antibonding orbitals associated with the electron-withdrawing trifluoromethyl group. DFT calculations can precisely determine the energies of these orbitals. The HOMO-LUMO gap can be used to calculate global reactivity descriptors like chemical hardness, softness, and electronegativity, providing further insight into the molecule's reactivity. ajchem-a.com Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, corresponding to the absorption of UV-visible light, which are related to the promotion of an electron from an occupied orbital (like the HOMO) to an unoccupied one (like the LUMO). researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors This table presents illustrative data based on studies of substituted anilines to show expected electronic properties.

ParameterPredicted Value (eV)
HOMO Energy-5.65
LUMO Energy-0.75
Energy Gap (ΔE) 4.90
Ionization Potential (I ≈ -EHOMO)5.65
Electron Affinity (A ≈ -ELUMO)0.75
Chemical Hardness (η = (I-A)/2)2.45
Electronegativity (χ = (I+A)/2)3.20

Understanding the distribution of electron density within a molecule is crucial for predicting its reactive sites. Mulliken population analysis is a common method used to calculate the partial atomic charges on each atom in a molecule from quantum chemical calculations. libretexts.orguni-muenchen.de This analysis helps identify which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic). irjweb.com For this compound, the nitrogen atom of the amino group and the fluorine atoms of the trifluoromethyl group are expected to carry significant negative charges due to their high electronegativity. researchgate.net Conversely, the hydrogen atoms of the amino group and the carbon atom of the CF₃ group will likely exhibit positive charges.

A more intuitive visualization of charge distribution is provided by the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. ajchem-a.com Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). irjweb.com For this molecule, the MEP map would likely show a region of strong negative potential around the nitrogen atom's lone pair, making it a primary site for protonation and electrophilic attack. The area around the electron-withdrawing trifluoromethyl group and the amino hydrogens would likely be shown in shades of blue, indicating positive potential. ajchem-a.com

Conformational Analysis and Tautomeric Stability Investigations of Related Fluorinated Anilines and Cyclopropylamines

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and conformational flexibility. rsc.org For this compound, conformational analysis is important for understanding the spatial arrangement of the bulky substituent relative to the amino group. Key rotational barriers would include rotation around the C(aryl)-N bond and the C(aryl)-C(cyclopropyl) bond. Fluorine substitution is known to dramatically influence molecular conformation through stereoelectronic effects such as dipole-dipole interactions and hyperconjugation. rsc.orgresearchgate.net

In related monofluorinated cyclopropylamines, computational studies have shown that hyperconjugative interactions play a crucial role in determining the most stable conformers. rsc.org For the title compound, the orientation of the cyclopropyl (B3062369) ring and the trifluoromethyl group relative to the aniline plane will be influenced by a complex interplay of steric hindrance and electronic effects, including potential weak intramolecular hydrogen bonds between an amino hydrogen and a fluorine atom. Computational scans of the potential energy surface can identify low-energy conformers and the energy barriers separating them. rsc.org While aniline derivatives exist overwhelmingly in the amino form, theoretical calculations could also be used to investigate the relative stability of the less stable imino tautomer, although its contribution is expected to be negligible under normal conditions.

Theoretical Elucidation of Reaction Mechanisms, Transition States, and Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. mdpi.com For this compound, theoretical methods can be used to explore various potential reaction pathways, such as electrophilic aromatic substitution on the aniline ring or reactions involving the amino group.

By mapping the potential energy surface (PES) for a given reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located. mdpi.com For example, in a reaction with an electrophile, DFT calculations could determine whether substitution is more likely to occur at the para or a remaining ortho position of the aniline ring by comparing the activation energies for each pathway. The calculations would model the formation of the sigma complex (the reaction intermediate) and the transition state leading to it. The strong electron-donating, activating nature of the amino group, countered by the steric bulk and electronic effects of the ortho-substituent, would be critical factors in determining the regioselectivity of such reactions. mdpi.com

Investigation of Hyperconjugative Interactions and Substituent Effects on Electronic Structure and Reactivity

The electronic properties and reactivity of this compound are heavily influenced by the substituents on the benzene (B151609) ring. The amino group is a strong activating group, donating electron density to the ring via resonance. The 1-(trifluoromethyl)cyclopropyl group, however, presents a more complex electronic profile. The trifluoromethyl (CF₃) group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. The cyclopropyl ring can donate electron density to adjacent π-systems through hyperconjugation, behaving in some ways like a double bond.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound framework for analyzing the chemical bonding and structure of molecular systems based on the topology of the electron density. wikipedia.orgamercrystalassn.org This approach, developed by Richard Bader, partitions a molecule into atomic basins, allowing for a rigorous, quantitative description of atoms within a molecule and the nature of the interactions between them. researchgate.netmdpi.com The analysis focuses on the critical points of the electron density (ρ), where the gradient of the density is zero. rsc.org Of particular importance are the bond critical points (BCPs), which are indicative of a chemical bond. wiley-vch.de The properties at these BCPs, such as the electron density itself (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the energy densities, provide deep insights into the type and strength of the chemical bonds. sciencesconf.org

For this compound, a QTAIM analysis would elucidate the electronic characteristics of its distinct chemical bonds: the strained C-C bonds of the cyclopropyl ring, the C-C and C-N bonds of the aniline moiety, the highly polarized C-F bonds of the trifluoromethyl group, and potential intramolecular interactions.

The nature of a chemical bond within the QTAIM framework is characterized primarily by the Laplacian of the electron density (∇²ρ(r)) at the BCP. mdpi.com For shared interactions, typical of covalent bonds, there is an accumulation of electron density in the internuclear region, and ∇²ρ(r) is negative. researchgate.net Conversely, for closed-shell interactions, such as ionic bonds, van der Waals forces, and hydrogen bonds, electron density is depleted in the internuclear region, resulting in a positive ∇²ρ(r). researchgate.net

In the case of this compound, the C-C bonds within the aromatic ring and the C-N bond are expected to exhibit characteristics of shared, covalent interactions with significant negative values of ∇²ρ(r). The C-H and N-H bonds would similarly be classified as covalent.

The cyclopropyl group introduces significant ring strain, which is reflected in the topology of its electron density. wikipedia.org The C-C bonds in a cyclopropyl ring are known to be bent, with the bond paths deviating from the straight internuclear axis. wikipedia.org A QTAIM analysis would quantify the electron density at the BCPs of these strained bonds, providing a measure of their strength and character compared to typical C-C single bonds. rsc.org

The trifluoromethyl (-CF₃) group, being strongly electron-withdrawing, significantly influences the electronic properties of the rest of the molecule. wikipedia.org The C-F bonds are highly polarized, and this would be reflected in the QTAIM analysis by a shift of the BCP towards the fluorine atom and a positive Laplacian value, indicating a degree of ionic character. The high electronegativity of fluorine results in a significant withdrawal of electron density from the adjacent cyclopropyl and, by extension, the aniline ring. nih.gov

Furthermore, QTAIM is a powerful tool for identifying and characterizing non-covalent interactions, such as intramolecular hydrogen bonds. mdpi.commdpi.com In this compound, the proximity of the aniline -NH₂ group and the trifluoromethyl group to the cyclopropyl ring could allow for intramolecular hydrogen bonding between a hydrogen atom of the amino group and a fluorine atom. The presence of such an interaction would be confirmed by the existence of a bond path between the H and F atoms, and the topological properties at the corresponding BCP would characterize its strength. mdpi.com

While a specific QTAIM study on this compound is not available in the reviewed literature, the expected topological parameters for the various bonds can be inferred from studies on analogous systems. The following table provides illustrative data for the types of bonds present in the molecule, based on typical values from computational chemistry studies.

Bond TypeElectron Density (ρ(r)) [a.u.]Laplacian of Electron Density (∇²ρ(r)) [a.u.]Bond Characterization
C-C (aromatic)~0.30 - 0.33~ -0.8 to -1.0Covalent (shared)
C-C (cyclopropyl)~0.23 - 0.26~ -0.5 to -0.7Strained Covalent (shared)
C-N (aniline)~0.28 - 0.31~ -0.7 to -0.9Polar Covalent (shared)
C-F~0.18 - 0.22~ +0.1 to +0.3Polar Covalent (incipient closed-shell)
N-H~0.33 - 0.36~ -1.2 to -1.5Polar Covalent (shared)
C-H (aromatic)~0.26 - 0.29~ -0.8 to -1.0Covalent (shared)
C-H (cyclopropyl)~0.25 - 0.28~ -0.7 to -0.9Covalent (shared)

Synthetic Utility and Applications of 2 1 Trifluoromethyl Cyclopropyl Aniline As a Versatile Chemical Building Block

Strategic Intermediate in the Construction of Diverse Organic Molecular Architectures

2-[1-(Trifluoromethyl)cyclopropyl]aniline serves as a key strategic intermediate for creating complex molecular architectures. The aniline (B41778) portion of the molecule provides a reactive site for a multitude of chemical transformations. The amino group can act as a nucleophile or be readily converted into other functional groups, such as diazonium salts, enabling a broad spectrum of synthetic applications.

The presence of the 1-(trifluoromethyl)cyclopropyl substituent provides unique steric and electronic properties. This group can influence the reactivity and selectivity of reactions at the aniline core and impart desirable physicochemical characteristics to the final products. mdpi.com Its incorporation is a key strategy in medicinal chemistry for optimizing the pharmacokinetic profiles of drug candidates. Consequently, this aniline derivative is a sought-after precursor for synthesizing compounds with potential applications in pharmaceuticals and materials science. smolecule.com

Integration into Heterocyclic Systems

The aniline functionality is a classic handle for the construction of nitrogen-containing heterocycles. This compound is particularly useful in this regard, enabling the introduction of the trifluoromethylcyclopropyl motif into various heterocyclic scaffolds.

Quinolines and their derivatives are a critical class of N-heterocyclic compounds with broad applications. Several classic named reactions can be employed to synthesize quinoline (B57606) scaffolds from anilines. Using this compound as the starting material allows for the creation of quinolines bearing the unique trifluoromethylcyclopropyl substituent.

Common synthetic strategies include:

Skraup-Doebner-Von Miller Synthesis: This method involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. nih.goviipseries.org For example, reacting this compound with acrolein (often generated in situ from glycerol) in the presence of an acid and an oxidizing agent would yield the corresponding substituted quinoline. pharmaguideline.com

Combes Quinoline Synthesis: This synthesis involves the condensation of an arylamine with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization to form the quinoline ring. pharmaguideline.com

Friedländer Synthesis: This reaction condenses an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form the quinoline system. pharmaguideline.com

Quinoxalines, which contain a fused benzene (B151609) and pyrazine (B50134) ring, are typically synthesized by the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound. nih.govijpsjournal.com To utilize this compound for this purpose, it would first need to be converted into the corresponding 1,2-phenylenediamine derivative, for example, through nitration followed by reduction, before condensation with a diketone like benzil. researchgate.net

Reaction NameReactantsProduct Type
Skraup SynthesisAniline, Glycerol, Oxidizing AgentQuinoline
Combes SynthesisArylamine, 1,3-DicarbonylQuinoline
Friedländer Synthesiso-Aminoaryl Aldehyde/Ketone, α-Methylene KetoneQuinoline
Quinoxaline Synthesiso-Phenylenediamine, 1,2-DicarbonylQuinoxaline

Spirotetrahydroquinolines are complex three-dimensional structures of significant interest in medicinal chemistry. The construction of these scaffolds can be achieved through cascade or multi-component reactions. An asymmetric catalytic cascade reaction represents an efficient strategy for building these enantiomerically enriched molecules. rsc.org For instance, a Povarov-type reaction, which is a formal [4+2] cycloaddition, between an aniline, an aldehyde, and an activated alkene can lead to tetrahydroquinolines. To form a spirocyclic center, a cyclic ketone or enone could be employed as one of the components, leading to the desired spiro-tetrahydroquinoline architecture. nih.gov The use of this compound in such a reaction would produce a novel spiro-compound featuring the fluorinated cyclopropyl (B3062369) group.

The synthesis of complex fused heterocyclic systems like triazole-fused isoindolines requires a multi-step approach. Starting with this compound, a plausible synthetic route could involve the following key transformations:

Introduction of a handle for isoindoline (B1297411) formation: The aromatic ring of the aniline could be functionalized, for instance, by ortho-lithiation followed by reaction with an appropriate electrophile (e.g., N,N-dimethylformamide to install a formyl group, which can be further elaborated).

Formation of the triazole ring: The aniline's amino group can be converted into an azide (B81097) via diazotization and subsequent reaction with sodium azide. This azide can then undergo a [3+2] cycloaddition reaction (a "click" reaction) with an alkyne to form the 1,2,3-triazole ring.

Cyclization to form the isoindoline: The previously installed functional group on the aromatic ring would then be used to close the five-membered isoindoline ring.

This sequence allows for the controlled assembly of the complex fused system, incorporating the trifluoromethylcyclopropyl moiety into the final structure.

Pyrazole (B372694) derivatives are another important class of heterocycles. mdpi.com A common and effective method for their synthesis is the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. researchgate.netnih.gov To synthesize a pyrazole from this compound, the aniline must first be converted into its corresponding hydrazine. This is typically achieved by:

Diazotization: Reaction of the aniline with nitrous acid (generated from NaNO2 and a strong acid) at low temperature to form a diazonium salt.

Reduction: The resulting diazonium salt is then reduced (e.g., using stannous chloride) to afford the 2-[1-(trifluoromethyl)cyclopropyl]phenylhydrazine intermediate.

Cyclocondensation: This hydrazine can then be reacted with a 1,3-diketone (such as acetylacetone) to yield the desired 1-aryl-3,5-substituted pyrazole.

A key feature of N-unsubstituted pyrazoles is annular tautomerism, where the proton on the nitrogen can reside on either of the two ring nitrogen atoms. The position of this equilibrium is highly dependent on the nature and position of the substituents on the pyrazole ring. nih.gov Studies on 3(5)-substituted pyrazoles have shown that electron-withdrawing groups, such as the trifluoromethyl group, significantly influence which tautomer is more stable. researchgate.netnih.gov Theoretical and experimental (NMR) studies indicate that for 3(5)-trifluoromethyl-1H-pyrazoles, the tautomer where the proton is on the nitrogen atom distal to the CF3 group (the 3-CF3 tautomer) is generally favored. researchgate.netresearchgate.net This preference is attributed to the electronic effect of the substituent, where the more electronegative environment near the CF3 group disfavors the presence of the acidic N-H proton. nih.govfu-berlin.de

Substituent Type at C3/C5Favored TautomerRationale
Electron-Donating (e.g., Alkyl)Often a mixture or favors N proximal to substituentInductive effect stabilizes adjacent positive character.
Electron-Withdrawing (e.g., CF3, NO2)Favors N distal to substituent (3-substituted tautomer)Inductive effect destabilizes adjacent N-H proton. researchgate.net
PhenylMixture, often rich in the 3-phenyl tautomer fu-berlin.deCombination of electronic and steric effects.

Derivatization and Further Functionalization of the Anilino and Cyclopropyl Moieties

Beyond its use in building heterocyclic cores, this compound can undergo further derivatization at its primary functional groups.

The anilino moiety offers several avenues for functionalization:

N-Functionalization: The primary amine is nucleophilic and can readily undergo N-alkylation or N-acylation to form secondary or tertiary amines and amides, respectively. These reactions are fundamental for building more complex structures or for use as protecting groups.

Aromatic Ring Functionalization: The aniline ring is activated towards electrophilic aromatic substitution. The amino group is a strong ortho-, para-director. Given that the ortho position is blocked by the bulky trifluoromethylcyclopropyl group, electrophilic substitution (e.g., halogenation, nitration, or sulfonation) is expected to occur predominantly at the para-position relative to the amino group. The electronic properties of the trifluoromethylcyclopropyl substituent would also influence the regioselectivity of these reactions. nih.govle.ac.uk

The cyclopropyl moiety , particularly with the attached trifluoromethyl group, is generally robust and chemically stable. The C-F bonds of the trifluoromethyl group are exceptionally strong, making this group resistant to many chemical transformations. mdpi.com The cyclopropane (B1198618) ring itself is also stable under many conditions but can undergo ring-opening reactions under specific catalytic (e.g., transition metals) or radical conditions, providing a pathway to different aliphatic structures. mdpi.com However, such transformations are less common compared to the versatile chemistry of the anilino group.

Transformations of Boronate Groups Derived from Precursors

The aniline functionality of this compound serves as a versatile precursor for the synthesis of aryl boronate esters. These boron-containing compounds are highly valuable intermediates in modern organic synthesis, particularly in cross-coupling reactions. The conversion of the aniline to a diazonium salt, followed by a borylation reaction, is a common strategy to introduce a boronate ester group onto the aromatic ring.

Once formed, these boronate esters can undergo a wide array of subsequent transformations. A key application is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds by reacting the aryl boronate ester with various organic halides or triflates. This reaction is instrumental in constructing complex molecular architectures.

Furthermore, the carbon-boron bond of these intermediates can be functionalized in several other ways. Oxidation reactions can convert the boronate ester into a hydroxyl group, providing a route to phenolic compounds. Halogenation reactions can replace the boronate group with a halogen, and protodeboronation can substitute it with a hydrogen atom. nih.gov These transformations highlight the synthetic flexibility offered by boronate esters derived from this compound.

The table below summarizes some of the key transformations of boronate esters.

TransformationReagentsProduct Functional Group
Suzuki-Miyaura CouplingPd catalyst, Base, Aryl/Vinyl HalideBiaryl, Arylalkene
OxidationH2O2, NaOHPhenol
HalogenationCuX2 or NBS, NCSAryl Halide
ProtodeboronationH3O+ or other proton sourceArene (H)

Diverse Functional Group Tolerances in Synthetic Transformations

A significant advantage of using this compound and its derivatives in synthesis is the high tolerance of the trifluoromethylcyclopropyl group to a wide range of reaction conditions. This robustness allows for extensive chemical modifications of other parts of the molecule without compromising the integrity of this key motif.

The stability of the trifluoromethylcyclopropyl moiety under both acidic and basic conditions, as well as in the presence of various transition metal catalysts, makes it a reliable component in complex molecule synthesis. This allows chemists to perform a broad spectrum of reactions, such as nucleophilic substitutions, reductions, and cross-coupling reactions, on other parts of the aniline ring or on substituents attached to it. smolecule.com

N-H Alkylation and Other Amine-Based Transformations

The primary amine group in this compound is a key site for a variety of chemical modifications. N-H alkylation, the introduction of an alkyl group onto the nitrogen atom, is a fundamental transformation that allows for the synthesis of secondary and tertiary amines. nih.gov This can be achieved through various methods, including reactions with alkyl halides, reductive amination with aldehydes or ketones, and transition metal-catalyzed N-alkylation reactions using alcohols. researchgate.netle.ac.uk

Beyond simple alkylation, the amine group can participate in a range of other important transformations:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH).

Aza-Friedel-Crafts Alkylation: The aniline derivative can act as a nucleophile in reactions with imines to form new C-N bonds. rsc.org

Intramolecular Cyclization: When appropriately substituted, the aniline can undergo intramolecular reactions to form heterocyclic structures like indolines and tetrahydroquinolines. nih.gov

These transformations are essential for building molecular diversity and are widely used in the synthesis of pharmaceuticals and other functional molecules.

Exploiting the Trifluoromethylcyclopropyl Motif as a Chemical Bioisostere for Molecular Modification

In medicinal chemistry, the strategic replacement of one chemical group with another that has similar physical or chemical properties, known as bioisosterism, is a powerful tool for drug design. nih.gov The trifluoromethylcyclopropyl group is increasingly recognized as a valuable bioisostere for other common chemical moieties.

The trifluoromethyl group itself is a well-established bioisostere for groups like methyl, chloro, and nitro. researchgate.netmdpi.com Its strong electron-withdrawing nature, high metabolic stability, and ability to modulate lipophilicity and binding interactions make it a desirable feature in many drug candidates. mdpi.com

The combination of a trifluoromethyl group with a cyclopropyl ring creates a unique motif that can serve as a bioisostere for larger or more flexible alkyl groups, such as tert-butyl or isopropyl. The cyclopropyl ring introduces conformational rigidity, which can be advantageous for optimizing binding to a biological target. The trifluoromethyl group enhances metabolic stability and can improve pharmacokinetic properties. For example, the trifluoromethylcyclopropyl group has been identified as a more metabolically stable isostere for the tert-butyl group in certain enzyme inhibitors. nih.gov

The table below illustrates potential bioisosteric replacements involving the trifluoromethylcyclopropyl group.

Original GroupBioisosteric ReplacementKey Property Modifications
tert-ButylTrifluoromethylcyclopropylIncreased metabolic stability, altered electronics
IsopropylTrifluoromethylcyclopropylIncreased lipophilicity, conformational restriction
PhenylTrifluoromethylcyclopropylReduced aromatic character, altered steric profile

Development of Novel Reagents and Catalytic Systems Incorporating Trifluoromethylated Anilines

Trifluoromethylated anilines, including this compound, are not only building blocks for target molecules but also serve as precursors for the development of novel reagents and ligands for catalysis. The electronic properties of the trifluoromethyl group can significantly influence the reactivity and selectivity of catalysts.

The aniline moiety can be incorporated into ligand scaffolds for transition metal catalysis. For example, trifluoromethylated anilines can be used to synthesize chiral ligands for asymmetric catalysis. The electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of the metal center, thereby influencing the catalytic activity and enantioselectivity of the reaction.

Furthermore, derivatives of trifluoromethylated anilines can be used to create new reagents for specific chemical transformations. The development of electrophilic trifluoromethylating reagents has been a significant area of research, and anilines can serve as starting materials for some of these reagents. beilstein-journals.org While direct applications of this compound in this context are still emerging, the broader class of trifluoromethylated anilines has shown promise in the development of new catalytic systems. These systems are valuable for introducing fluorine-containing motifs into organic molecules, which is a key strategy in modern drug discovery. acs.org

Concluding Perspectives and Future Research Directions in 2 1 Trifluoromethyl Cyclopropyl Aniline Chemistry

Summary of Key Advancements and Current Understanding in the Field

The field of fluorinated organic compounds has seen remarkable advancements, particularly in the development of novel trifluoromethylation and cyclopropanation methodologies. The trifluoromethyl group is a crucial substituent in modern drug discovery, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules. nih.gov Similarly, the cyclopropyl (B3062369) group introduces conformational rigidity and unique electronic properties. The combination of these two moieties on an aniline (B41778) scaffold presents a powerful strategy for creating novel chemical entities.

Recent progress in the trifluoromethylarylation of alkenes using anilines, often mediated by unique solvents like hexafluoroisopropanol (HFIP), represents a significant step forward in forming related structures. rsc.org These methods, however, typically favor para-substitution, highlighting the existing challenge in directing functionalization to the ortho-position. Advances in photoredox catalysis have also enabled new pathways for the synthesis of complex trifluoromethylated molecules under mild conditions. researchgate.netrsc.org While not yet applied specifically to 2-[1-(trifluoromethyl)cyclopropyl]aniline, these advancements provide a robust toolkit that could be adapted for its synthesis.

Our current understanding of ortho-substituted anilines is heavily influenced by the "ortho effect," where a substituent at the position adjacent to the amino group, regardless of its electronic nature, typically decreases the basicity of the aniline. byjus.com This is attributed to a combination of steric hindrance to protonation and destabilization of the resulting anilinium ion. vedantu.com For this compound, the bulky and strongly electron-withdrawing nature of the trifluoromethylcyclopropyl group is expected to have a profound impact on the reactivity and properties of the aniline nitrogen and the aromatic ring.

Table 1: Comparative Properties of Substituted Anilines

CompoundpKb (Predicted)Key Steric/Electronic Features
Aniline9.4Unsubstituted reference
o-Toluidine9.6Weakly electron-donating, moderate steric hindrance
o-Nitroaniline14.3Strongly electron-withdrawing, moderate steric hindrance
This compound >10 (Estimated)Strongly electron-withdrawing, significant steric hindrance from the trifluoromethylcyclopropyl group.

Note: The pKb value for this compound is an estimation based on the expected ortho effect and the electron-withdrawing nature of the substituent.

Unexplored Synthetic Avenues and Methodological Challenges for Derivatization

The synthesis of this compound remains a significant challenge, with no specific routes detailed in current literature. The primary obstacle is achieving selective ortho-functionalization of the aniline precursor in the presence of the directing amino group, which typically favors para-substitution.

Methodological Challenges:

Steric Hindrance: The bulky 1-(trifluoromethyl)cyclopropyl group presents a major steric barrier to ortho-functionalization. rsc.org Many standard aromatic substitution reactions may be inefficient or fail entirely.

Regioselectivity: Directing incoming electrophiles or coupling partners to the ortho-position of an aniline derivative is notoriously difficult without the use of specific directing groups. nih.gov

Harsh Reaction Conditions: Many trifluoromethylation and cyclopropanation reactions require conditions that may not be compatible with the aniline functional group.

Unexplored Synthetic Avenues:

Directed Ortho-Metalation (DoM): A promising strategy would involve the use of a removable directing group on the aniline nitrogen to facilitate ortho-lithiation or borylation, followed by reaction with a suitable trifluoromethylcyclopropyl electrophile. nih.gov

Transition Metal-Catalyzed C-H Functionalization: Modern methods for iridium-catalyzed C-H borylation have shown improved ortho-selectivity for anilines by modifying the boron reagent. nih.gov This could be a viable route to an ortho-borylated aniline, which could then undergo coupling with a trifluoromethylcyclopropane partner.

Novel Cyclopropanation/Trifluoromethylation of Ortho-Substituted Precursors: An alternative approach would be to start with an ortho-alkenylaniline and perform a subsequent trifluoromethyl-assisted cyclopropanation.

Derivatization of the target molecule itself presents further challenges. Reactions at the amino group could be hindered by the adjacent bulky substituent. Similarly, further substitution on the aromatic ring would be difficult to control due to the steric and electronic influence of the existing groups.

Opportunities in Advanced Mechanistic Probes and Predictive Computational Modeling

Given the synthetic challenges, in silico methods offer a powerful tool for predicting the properties and reactivity of this compound and for guiding synthetic efforts.

Computational Modeling:

Density Functional Theory (DFT): DFT calculations can be employed to model the geometry, electronic structure, and vibrational frequencies of the molecule. researchgate.netresearchgate.net This can provide insights into the stability of different conformers, the nature of the C-N bond, and potential non-covalent interactions between the amino group and the ortho-substituent. umanitoba.ca

Reaction Pathway Modeling: Computational modeling can be used to predict the transition states and activation energies for various potential synthetic routes, helping to identify the most promising approaches before attempting them in the lab. This is particularly valuable for complex, multi-step syntheses. researchgate.net

Predicting Site Selectivity: Machine learning models are being developed to predict the site selectivity of aromatic C-H functionalization reactions with increasing accuracy. rsc.org Such models could be trained to identify conditions that would favor ortho-functionalization of anilines.

Advanced Mechanistic Probes:

Kinetic Studies: Once a viable synthetic route is established, detailed kinetic studies can elucidate the reaction mechanism. For example, Hammett plots could be used to probe the electronic effects of substituents in derivatization reactions.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as 2D NMR and rotational spectroscopy, can provide detailed structural information and reveal subtle through-space interactions that may influence the molecule's reactivity and conformation. umanitoba.ca

Expanding the Scope of Synthetic Applications in Novel Chemical Design

The unique combination of a sterically demanding, lipophilic, and electron-withdrawing group in the ortho-position of an aniline makes this compound a highly attractive building block for novel chemical design, particularly in medicinal chemistry and materials science.

Medicinal Chemistry:

Scaffold for Bioactive Molecules: The ortho-substitution can act as a "conformational lock," restricting the rotation of the aniline moiety and presenting a well-defined vector for interaction with biological targets. This has been shown to be a requirement for some C5a receptor antagonists. nih.gov

Fine-Tuning Pharmacological Properties: The trifluoromethylcyclopropyl group can be used to enhance properties such as metabolic stability, membrane permeability, and receptor binding affinity. nih.govcresset-group.com By replacing other groups with this moiety, medicinal chemists could mitigate toxicity and reduce off-target effects. cresset-group.com

Novel Heterocyclic Synthesis: Ortho-substituted anilines are valuable precursors for the synthesis of a wide range of fused heterocyclic systems, which are common motifs in pharmaceuticals. nih.gov

Table 2: Potential Applications in Drug Design

Therapeutic AreaPotential Role of the this compound Moiety
OncologyAs a core scaffold for kinase inhibitors, where the ortho-substituent can induce a specific binding conformation.
NeuroscienceTo improve blood-brain barrier permeability and metabolic stability of CNS-acting agents.
Infectious DiseasesAs a building block for novel antibacterial or antiviral agents, leveraging its unique lipophilic and electronic profile.

Materials Science:

Polymer Chemistry: Aniline derivatives are precursors to polyanilines, a class of conducting polymers. The bulky ortho-substituent in this compound could be used to control the packing and morphology of the resulting polymer, potentially leading to materials with novel electronic or optical properties.

Functional Dyes: The electronic properties of the aniline ring are significantly altered by the trifluoromethylcyclopropyl group, which could be exploited in the design of new dyes and pigments with enhanced stability and specific absorption characteristics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-[1-(Trifluoromethyl)cyclopropyl]aniline, and what are their key optimization parameters?

  • Answer : Common routes involve cyclopropane ring formation via [2+1] cycloaddition reactions, such as the reaction of trifluoromethyl-substituted alkenes with carbenes or diazo compounds. Key steps include controlling steric hindrance from the cyclopropyl group and optimizing catalysts (e.g., transition metals like palladium or copper) to enhance yield . Solvent selection (e.g., DMF or THF) and temperature gradients are critical for minimizing side reactions, particularly when introducing the trifluoromethyl group, which can destabilize intermediates .

Q. What analytical techniques are most suitable for characterizing this compound and verifying its purity?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the substitution pattern and cyclopropane geometry. Mass spectrometry (ESI-MS or HRMS) validates molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while X-ray crystallography (if single crystals are obtainable) provides definitive structural elucidation .

Q. How does the trifluoromethyl group influence the compound’s solubility and stability under typical laboratory conditions?

  • Answer : The trifluoromethyl group increases lipophilicity, reducing aqueous solubility but enhancing stability against oxidative degradation. However, the cyclopropane ring introduces strain, which may lower thermal stability. Stability studies under varying pH and temperature (e.g., accelerated degradation assays) are recommended to assess storage conditions .

Advanced Research Questions

Q. How do the electronic properties of the trifluoromethyl and cyclopropyl groups influence the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?

  • Answer : The trifluoromethyl group is a strong electron-withdrawing meta-director, while the cyclopropane’s strained sp³ hybridized carbons introduce unique electronic effects. Computational studies (DFT) suggest that the cyclopropane’s hyperconjugation slightly donates electron density to the aromatic ring, counteracting the trifluoromethyl group’s withdrawal. This interplay directs EAS to specific positions, which can be validated using isotopic labeling or regioselective substitution experiments .

Q. What strategies can resolve discrepancies in reported synthetic yields for similar trifluoromethyl aniline derivatives?

  • Answer : Yield variations often arise from competing side reactions (e.g., ring-opening of cyclopropane under acidic conditions). Optimization strategies include:

  • Catalyst screening : Transition metals like Pd(0) or Cu(I) improve regioselectivity.
  • Protecting groups : Temporarily shielding the amine (-NH₂) during cyclopropane formation reduces undesired nucleophilic side reactions.
  • Reaction monitoring : In-situ techniques (e.g., IR spectroscopy) track intermediate stability .

Q. How does this compound interact with biological targets, and what structural features drive its binding affinity?

  • Answer : The compound’s rigidity (from the cyclopropane) and electron-deficient aromatic system enhance binding to enzymes or receptors with hydrophobic pockets. For example, in kinase inhibition assays, the trifluoromethyl group forms strong van der Waals interactions with nonpolar residues. Comparative studies with analogues lacking the cyclopropyl group show reduced affinity, highlighting its role in conformational restriction .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Answer : Key challenges include:

  • Safety : Exothermic reactions during cyclopropane formation require controlled temperature gradients and scalable flow chemistry setups.
  • Purification : Chromatography is impractical at scale; alternatives like crystallization or distillation must be optimized using Hansen solubility parameters.
  • Byproduct management : Fluoride byproducts from trifluoromethyl degradation necessitate corrosion-resistant reactors .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting data arise (e.g., variable bioactivity in similar compounds), use orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays for functional activity) to validate results. Cross-reference synthetic protocols to identify critical variables (e.g., solvent purity, catalyst lot) .
  • Experimental Design : For structure-activity relationship (SAR) studies, systematically modify the cyclopropane’s substituents (e.g., methyl vs. ethyl) and use QSAR modeling to predict electronic and steric effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.